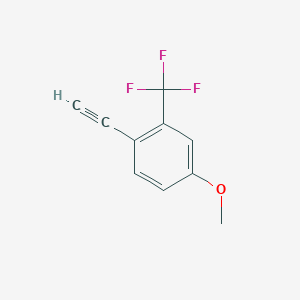

1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

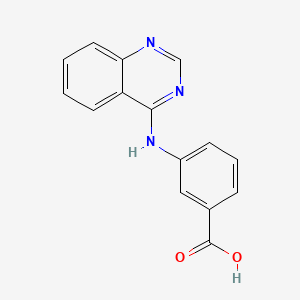

1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene, also known as TFE, is a synthetic compound widely used in scientific research and industry. It has a molecular weight of 200.16 .

Molecular Structure Analysis

The InChI code for 1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene is 1S/C10H7F3O/c1-3-7-4-5-9 (14-2)8 (6-7)10 (11,12)13/h1,4-6H,2H3 . The SMILES representation is FC (F) (F)C1=CC=C (C=C1)C#C .Physical And Chemical Properties Analysis

1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene is a liquid at room temperature . It has a density of 1.036 g/mL at 25 °C . The boiling point is 60°C .Aplicaciones Científicas De Investigación

Catalysis and Cross-Coupling Reactions

1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene and its derivatives have been explored for their roles in catalysis, particularly in cross-coupling reactions. Deschamps et al. (2007) discussed the preparation of phosphaalkenes palladium(II) complexes and their performance in Suzuki and Sonogashira cross‐coupling reactions. These complexes, including derivatives of 1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene, showcased significant catalytic activity, with turnover numbers (TON) ranging between 55.105 and 950 in various aryl bromides and phenylacetylene combinations Deschamps, B., Goff, X., Ricard, L., & Floch, P. (2007). Heteroatom Chemistry, 18, 363-371.

Host-Guest Chemistry

In host-guest chemistry, Pigge et al. (1999) prepared a methoxy-functionalized C3-symmetrical 1,3,5-triaroylbenzene derivative by cyclotrimerization of a substituted aryl ethynyl ketone. This derivative formed a stable inclusion complex with benzene, showcasing the potential of 1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene derivatives in the construction of novel molecular architectures stabilized by aromatic CH···O hydrogen bonds Pigge, F., Ghasedi, F., & Rath, N. (1999). Tetrahedron Letters, 40, 8045-8048.

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, Yang et al. (2001) utilized a derivative, 1-methyoxy-4-(2-ethylhexyoxy)benzene, as an ion carrier and redox shuttle in polymer light-emitting electrochemical cells (LECs). The study highlights the use of such derivatives for improving the performance of LECs, demonstrating the versatility of 1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene in the development of advanced materials Yang, C., He, G., Sun, Q., & Li, Y. (2001). Synthetic Metals, 124, 449-453.

Safety and Hazards

This compound is classified as a GHS07 substance, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

1-ethynyl-4-methoxy-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c1-3-7-4-5-8(14-2)6-9(7)10(11,12)13/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFPQFXBAOKMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B2775966.png)

methanone oxime](/img/structure/B2775967.png)

![N-(4-butylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2775968.png)

![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2775970.png)

![4-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2775977.png)

![N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2775979.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2775984.png)

![2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2775988.png)